molecular formula C15H14N4O2 B2921172 5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 1396880-13-9

5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B2921172
CAS No.: 1396880-13-9
M. Wt: 282.303
InChI Key: JWGZXMDHFCCPJQ-UHFFFAOYSA-N
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Description

The compound “5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide” belongs to a class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrazolopyrimidines, which are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 , form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves an effective synthesis convention from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines . The reaction of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent (trimethylsilylethynyl) pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l . Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .


Physical And Chemical Properties Analysis

Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They have a molar mass of 119.127 g·mol−1 .

Scientific Research Applications

Synthesis and Chemical Structure

5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide represents a compound that, due to its complex structure, may be involved in the synthesis of pharmacologically relevant derivatives. While direct studies on this specific compound are scarce, insights can be drawn from research on similar heterocyclic compounds, which are known for their broad applications in medicinal chemistry. For instance, pyrazolo[1,5-a]pyrimidine scaffolds, closely related in structure, have been extensively investigated for their synthetic pathways using various catalysts, highlighting their importance in drug development and the synthesis of biologically active compounds (Parmar, Vala, & Patel, 2023).

Biological Significance

The structural motifs similar to this compound have been identified in various biologically active compounds. The pyrazolo[1,5-a]pyrimidine core, for instance, is recognized for its wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. Such scaffolds have undergone extensive SAR (structure-activity relationship) studies, underscoring the potential for this class of compounds in drug discovery and development (Cherukupalli et al., 2017).

Catalysis and Organic Synthesis

Compounds with pyrazolo[1,5-a]pyridin motifs serve as key intermediates in organic synthesis, demonstrating their versatility in catalysis and the formation of metal complexes. They play crucial roles in asymmetric catalysis, synthesis of heterocycles, and drug development, showcasing their importance beyond mere biological activity. Heterocyclic N-oxide derivatives, which could share functional similarity with the target compound, have shown significant potential in organic synthesis, catalysis, and medicinal applications (Li et al., 2019).

Future Directions

The future directions for research into pyrazolo[1,5-a]pyrimidines and related compounds are promising. They have attracted a great deal of attention in material science recently due to their significant photophysical properties . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Properties

IUPAC Name

5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-15(12-7-14(21-18-12)10-4-5-10)16-8-11-9-17-19-6-2-1-3-13(11)19/h1-3,6-7,9-10H,4-5,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGZXMDHFCCPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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